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Compound of Interest

Compound Name: 5-Acetoxy-7-hydroxyflavone

Cat. No.: B180081

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
flavonoid derivative, 5-Acetoxy-7-hydroxyflavone. Due to the limited availability of direct
experimental spectra for this specific compound in publicly accessible databases, this guide
presents a comprehensive analysis based on established spectroscopic principles and data
from closely related structural analogs. The information herein is intended to serve as a
valuable reference for the identification, characterization, and quality control of 5-Acetoxy-7-
hydroxyflavone in research and drug development settings.

Chemical Structure and Properties

5-Acetoxy-7-hydroxyflavone is a synthetic flavonoid derived from the naturally occurring 5,7-
dihydroxyflavone, also known as chrysin. The introduction of an acetoxy group at the C-5
position alters its physicochemical properties, which can influence its biological activity and
pharmacokinetic profile.

IUPAC Name: (7-hydroxy-4-oxo-2-phenylchromen-5-yl) acetate

Molecular Formula: C17H120s

Molecular Weight: 296.27 g/mol

CAS Number: 132351-58-7

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b180081?utm_src=pdf-interest
https://www.benchchem.com/product/b180081?utm_src=pdf-body
https://www.benchchem.com/product/b180081?utm_src=pdf-body
https://www.benchchem.com/product/b180081?utm_src=pdf-body
https://www.benchchem.com/product/b180081?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopic data for 5-Acetoxy-7-hydroxyflavone. These predictions are
derived from the analysis of spectral data for structurally similar flavonoids.

'H NMR Spectroscopy

The *H NMR spectrum is crucial for elucidating the proton environment in a molecule. The
predicted chemical shifts for 5-Acetoxy-7-hydroxyflavone are presented in Table 1.

Table 1: Predicted *H NMR Spectral Data for 5-Acetoxy-7-hydroxyflavone (in DMSO-ds)
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Proton
Position

Predicted
Chemical Shift

(6, ppm)

Multiplicity

Coupling
Constant (J,
Hz)

Notes

H-3

Characteristic
singlet for the H-
3 proton of the

flavone C-ring.

H-6

Doublet due to
coupling with H-
8.

H-8

Doublet due to
coupling with H-
6.

H-2', H-6'

Multiplet for the
ortho protons of

the B-ring.

H-3', H-4', H-5'

Multiplet for the
meta and para
protons of the B-

ring.

7-OH

~10.9

brs

Broad singlet for
the hydroxyl
proton,
exchangeable
with D20.

5-OCOCHs

Singlet for the
methyl protons of

the acetoxy

group.

Note: Predicted values are based on the analysis of spectral data for 5-hydroxyflavone, 7-

hydroxyflavone, and their acetylated derivatives.
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3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Table
2 outlines the predicted chemical shifts for the carbon atoms of 5-Acetoxy-7-hydroxyflavone.

Table 2: Predicted 13C NMR Spectral Data for 5-Acetoxy-7-hydroxyflavone (in DMSO-ds)

Carbon Position Predicted Chemical Shift (8, ppm)
C-2 ~163
C-3 ~107
C-4 ~182
C-4a ~106
C-5 ~151
C-6 ~100
C-7 ~165
C-8 ~95
C-8a ~157
C-1 ~131
Cc-2, C-6' ~126
c-3, C-5 ~129
C-4' ~132
5-OCOCHs ~169
5-OCOCHs ~21

Note: Predicted values are based on the analysis of spectral data for 5,7-dihydroxyflavone and
related acetylated flavonoids.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic absorption bands expected for 5-Acetoxy-7-hydroxyflavone are listed in Table
3.

Table 3: Predicted IR Spectral Data for 5-Acetoxy-7-hydroxyflavone

Wavenumber (cm~—?) Vibration Type Functional Group
~3400 O-H stretch Phenolic hydroxyl
~3100-3000 C-H stretch Aromatic

~1760 C=0 stretch Ester (acetoxy)
~1650 C=0 stretch y-pyrone

~1610, 1580, 1490 C=C stretch Aromatic rings
~1200 C-O stretch Ester (acetoxy)

Note: Predicted values are based on general IR correlation tables and data for similar flavonoid

structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 5-Acetoxy-7-hydroxyflavone, the expected molecular ion peak [M]*
would be observed at an m/z of 296.

The fragmentation pattern of flavonoids is well-characterized and typically involves retro-Diels-
Alder (RDA) reactions of the C-ring. For 5-Acetoxy-7-hydroxyflavone, key expected
fragments would arise from:

o Loss of the acetoxy group: A prominent fragment at m/z 237 [M - 43]* corresponding to the

loss of the acetyl group (CHsCO).

o RDA fragmentation: Cleavage of the C-ring leading to characteristic fragments of the A and B

rings.
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for

flavonoids like 5-Acetoxy-7-hydroxyflavone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated
solvent (e.g., DMSO-ds, CDClIs, or Acetone-de) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 400 MHz or higher for protons.

'H NMR Acquisition: Acquire the spectrum using standard pulse sequences. Key parameters
include a sufficient number of scans for a good signal-to-noise ratio, an appropriate
relaxation delay, and a spectral width that covers the entire proton chemical shift range.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans is typically required compared to *H NMR. DEPT (Distortionless
Enhancement by Polarization Transfer) experiments can be performed to differentiate
between CH, CHz, and CHs groups.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with
dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the
solid sample directly on the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm~1). A
background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be
recorded and subtracted from the sample spectrum.
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» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional group vibrations.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

 Instrumentation: A variety of mass spectrometers can be used, such as those equipped with
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI) sources,
coupled with analyzers like Quadrupole, Time-of-Flight (TOF), or Orbitrap.

o Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum in
positive or negative ion mode. For structural elucidation, tandem mass spectrometry
(MS/MS) experiments can be performed by selecting the molecular ion and subjecting it to
collision-induced dissociation (CID).

» Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the
fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
flavonoid compound.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Acetoxy-7-hydroxyflavone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180081#spectroscopic-data-for-5-acetoxy-7-
hydroxyflavone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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